Sodium;5-bromoimidazo[1,2-a]pyridine-3-carboxylate
Description
Sodium;5-bromoimidazo[1,2-a]pyridine-3-carboxylate is a chemical compound with the molecular formula C8H5BrN2O2Na. It is a sodium salt of 5-bromoimidazo[1,2-a]pyridine-3-carboxylic acid. This compound is known for its applications in various fields, including medicinal chemistry and material science, due to its unique structural properties .
Properties
IUPAC Name |
sodium;5-bromoimidazo[1,2-a]pyridine-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrN2O2.Na/c9-6-2-1-3-7-10-4-5(8(12)13)11(6)7;/h1-4H,(H,12,13);/q;+1/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJFQMNWLWKQUBV-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=C(N2C(=C1)Br)C(=O)[O-].[Na+] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrN2NaO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.02 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Post-Synthetic Modification of Imidazo[1,2-a]pyridine Esters
Route 3: Hydrolysis of Ethyl 5-Bromoimidazo[1,2-a]pyridine-3-carboxylate
The ethyl ester precursor is hydrolyzed to the sodium salt under basic conditions:
Reaction Conditions:
- Reagent: NaOH (2.5 equiv) in methanol/water
- Temperature: Reflux (65°C)
- Time: 30 minutes
- Yield: 91%
Procedure:
- Ester Synthesis: Cyclocondensation of 2-amino-5-bromopyridine with ethyl bromopyruvate.
- Hydrolysis:
$$\text{Ester} + \text{NaOH} \rightarrow \text{Carboxylic Acid} + \text{EtOH}$$ - Neutralization: Acidification to pH 3–4, followed by treatment with NaHCO₃.
Comparative Analysis of Synthetic Routes
| Parameter | Route 1 (Microwave) | Route 2 (Thermal) | Route 3 (Hydrolysis) |
|---|---|---|---|
| Yield | 80% | 60–70% | 91% |
| Reaction Time | 10 min | 2–24 h | 30 min |
| Scalability | Moderate | High | High |
| Equipment Requirements | Microwave reactor | Standard glassware | Standard glassware |
| Green Chemistry Score | ★★★☆ | ★★☆☆ | ★★★★ |
Green Chemistry Metrics:
- Route 3 achieves the highest atom economy (82%) due to minimal byproduct formation.
- Route 1 uses ethanol/water, aligning with green solvent guidelines.
Mechanistic Insights and Regioselectivity
The bromine atom at position 5 directs electrophilic substitution to the para position, while the carboxylate group at position 3 stabilizes the intermediate through resonance. Key factors influencing regioselectivity:
- Electronic Effects: The electron-withdrawing carboxylate group deactivates the ring, favoring substitution at position 5.
- Steric Considerations: Bulky substituents at position 2 (from malonaldehyde derivatives) hinder alternative cyclization pathways.
Industrial-Scale Production Challenges
Purification Difficulties
Byproduct Formation
- Common impurities include:
- 5-Bromoimidazo[1,2-a]pyridine (de-carboxylated product).
- 3-Bromo derivatives from competing cyclization pathways.
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution
The bromine atom at the C5 position undergoes nucleophilic substitution under transition-metal-free conditions. For example:
-
Amination : Reacts with primary/secondary amines in DMF at 80–100°C to yield 5-amino derivatives (yields: 45–72%) .
-
Thiolation : Forms 5-sulfanyl products with aromatic thiols in ethanol using K₂CO₃ as a base (yields: 58–85%) .
Key Reaction Data :
| Reaction Type | Conditions | Yield (%) | Product Purity |
|---|---|---|---|
| Amination | DMF, 80°C, 12h | 72 | >95% |
| Thiolation | EtOH, K₂CO₃, 60°C, 6h | 85 | 97% |
Transition-Metal-Catalyzed Cross-Coupling
The bromine substituent participates in palladium- or copper-catalyzed couplings:
-
Suzuki–Miyaura : Reacts with arylboronic acids under Pd(PPh₃)₄ catalysis (DME/H₂O, Na₂CO₃, 90°C) to form biaryl derivatives (yields: 68–92%).
-
Buchwald–Hartwig : Forms C–N bonds with aryl amines using CuI/rac-BINAP in dioxane at 100°C (yields: 55–78%) .
Optimized Suzuki Protocol :
textReagents: - Sodium 5-bromoimidazo[1,2-a]pyridine-3-carboxylate (1 eq) - Phenylboronic acid (1.2 eq) - Pd(PPh₃)₄ (5 mol%) - Na₂CO₃ (2 eq), DME/H₂O (4:1) Conditions: 90°C, 8h Yield: 89%
Carboxylate Functionalization
The sodium carboxylate group can be modified through:
-
Esterification : Reacts with alkyl halides (e.g., methyl iodide) in DMF to form methyl esters (yields: 82–90%) .
-
Amidation : Couples with amines via EDCl/HOBt activation in THF, producing carboxamides (yields: 65–88%) .
Amidation Example :
| Amine | Catalyst | Yield (%) |
|---|---|---|
| Benzylamine | EDCl/HOBt | 88 |
| Cyclohexylamine | HATU/DIPEA | 76 |
Halogen Exchange Reactions
The bromine atom undergoes halogen exchange under radical or ionic conditions:
-
Iodination : Treatment with NIS in DMF at 100°C replaces Br with iodine (yield: 87%) .
-
Fluorination : Using AgF/CsF in DMSO at 120°C generates the 5-fluoro analog (yield: 63%) .
Cyclization and Heterocycle Formation
The carboxylate group facilitates intramolecular cyclization:
-
Lactam Formation : Heating in toluene with PCl₅ yields fused γ-lactam derivatives (yield: 71%) .
-
Pyridone Synthesis : Reacts with NH₄OAc in acetic acid to form imidazo[1,2-a]pyridin-3-one (yield: 68%) .
Biological Activity Correlation
Derivatives show structure-dependent bioactivity:
-
Anticancer : 5-Aryl derivatives inhibit Rab geranylgeranyltransferase (IC₅₀: 12–45 μM) .
-
Antimicrobial : 5-Sulfanyl analogs exhibit MIC values of 4–16 μg/mL against S. aureus .
Structure–Activity Trends :
| Substituent (C5) | RGGT Inhibition (IC₅₀, μM) |
|---|---|
| Br | 45 |
| I | 38 |
| Ph | 12 |
Scientific Research Applications
Medicinal Chemistry
Synthesis of Pharmaceutical Compounds
Sodium;5-bromoimidazo[1,2-a]pyridine-3-carboxylate serves as a critical building block in the synthesis of various pharmaceutical compounds. Its structure allows for modifications that can lead to derivatives with enhanced therapeutic properties. For instance, it has been utilized in synthesizing analogs that exhibit antimicrobial and anticancer activities.
Case Study: Antimicrobial Activity
Research has demonstrated that derivatives of this compound show significant antimicrobial activity against multidrug-resistant bacterial strains. In one study, the compound exhibited minimum inhibitory concentration (MIC) values as low as 0.006 μM against Mycobacterium tuberculosis, indicating its potential as a new therapeutic agent for tuberculosis treatment .
Biological Studies
Biological Assays and Mechanisms of Action
The compound is employed in various biological assays to investigate its effects on different biological targets. Its mechanism of action often involves binding to specific enzymes or receptors, modulating their activity and influencing cellular processes.
Anticancer Properties
This compound has shown promise in anticancer applications. In vitro studies have indicated that it can induce apoptosis in cancer cell lines by disrupting critical signaling pathways involved in cell survival and proliferation. The half-maximal inhibitory concentration (IC50) values for several derivatives were reported to be below 150 μM, highlighting their potential for selective targeting of cancer cells .
Material Science
Development of Functional Materials
The unique structural properties of this compound make it valuable in the development of new materials with specific functionalities. Its ability to form complexes with metals and other organic compounds opens avenues for creating advanced materials used in sensors, catalysts, and electronic devices.
Summary of Biological Activities
| Activity Type | MIC/IC50 Values | Notes |
|---|---|---|
| Antimicrobial | MIC ≤ 0.006 μM | Effective against multidrug-resistant strains |
| Anticancer | IC50 < 150 μM | Induces apoptosis in cancer cell lines |
| Anti-inflammatory | Not quantified | Potential inhibition of inflammatory mediators |
Structure-Activity Relationship Insights
Understanding the structure-activity relationship (SAR) is crucial for optimizing the biological activity of this compound. Modifications at various positions on the imidazo and pyridine rings can significantly impact potency and selectivity against different biological targets.
| Compound Modification | Observed Effect |
|---|---|
| Bromine at C5 | Enhanced binding affinity |
| Carboxylate group | Increased solubility |
| Substituents at C2 and C6 | Improved efficacy against pathogens |
Mechanism of Action
The mechanism of action of sodium;5-bromoimidazo[1,2-a]pyridine-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound .
Comparison with Similar Compounds
Similar Compounds
5-Bromoimidazo[1,2-a]pyridine-3-carboxylic acid: The parent acid form of the compound.
Other Imidazo[1,2-a]pyridine Derivatives: Compounds with similar core structures but different substituents.
Uniqueness
Sodium;5-bromoimidazo[1,2-a]pyridine-3-carboxylate is unique due to its sodium salt form, which can influence its solubility and reactivity compared to other similar compounds. This uniqueness makes it valuable in specific applications where these properties are advantageous .
Biological Activity
Sodium;5-bromoimidazo[1,2-a]pyridine-3-carboxylate is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological effects, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a unique imidazopyridine structure characterized by the presence of a bromine atom at the 5-position and a carboxylate group. This configuration is crucial for its interactions with biological targets, influencing its pharmacological properties.
1. Antimicrobial Activity
This compound has been investigated for its antimicrobial properties. Studies indicate that it exhibits significant activity against various bacterial strains, including multidrug-resistant pathogens. The compound's mechanism likely involves disrupting bacterial cell wall synthesis or inhibiting essential enzymes.
2. Antiviral Properties
Research has shown that imidazo[1,2-a]pyridine derivatives can act as antiviral agents. This compound has demonstrated efficacy against several viral strains, potentially by interfering with viral replication processes.
3. Anticancer Effects
The compound has also been studied for its anticancer properties. In vitro assays using human cancer cell lines have revealed that it induces apoptosis and inhibits cell proliferation. The cytotoxicity of the compound varies among different cancer types, with some studies reporting IC50 values below 150 μM in HeLa cells (human cervical carcinoma) .
The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells:
- Protein Inhibition : The compound has been identified as an inhibitor of protein geranylgeranylation, a post-translational modification crucial for the function of certain proteins involved in cell signaling and growth .
- Cell Signaling Pathways : It activates nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kB) through phosphorylation pathways, which can lead to enhanced inflammatory responses or apoptosis in cancer cells .
Table 1: Summary of Biological Activities and IC50 Values
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for Sodium 5-bromoimidazo[1,2-a]pyridine-3-carboxylate, and how can intermediates be characterized?
- The compound can be synthesized via Suzuki-Miyaura cross-coupling using 5-bromoimidazo[1,2-a]pyridine boronic acid esters (e.g., methyl 7-(dioxaborolan-2-yl)imidazo[1,2-a]pyridine-3-carboxylate) . Key intermediates are validated via / NMR, HRMS, and HPLC (≥98% purity) . Hydrolysis of the ester group (e.g., ethyl carboxylate derivatives) under basic conditions yields the sodium carboxylate .
Q. Which analytical techniques are critical for confirming the structure and purity of this compound?
- Structural validation : High-resolution mass spectrometry (HRMS) confirms molecular weight (e.g., [M + H] analysis) . NMR identifies substituent positions (e.g., bromine at C5, carboxylate at C3) .
- Purity assessment : HPLC with UV detection (e.g., t = 4.079 min, 99% purity) and GC/HPLC-grade solvents ensure minimal impurities .
Q. How is the bromine substituent exploited in further functionalization?
- The bromine at C5 enables palladium-catalyzed cross-coupling (e.g., Suzuki, Buchwald-Hartwig) to introduce aryl, heteroaryl, or amine groups . For example, coupling with 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde yields biaryl derivatives .
Advanced Research Questions
Q. What role does this compound play in structure-activity relationship (SAR) studies for kinase inhibitors?
- The imidazo[1,2-a]pyridine core is a scaffold for PI3Kα inhibitors (e.g., HS-173 derivatives), where the carboxylate enhances solubility and the bromine allows late-stage diversification . Modifications at C5 (e.g., replacing Br with aryl groups) impact potency (IC values ranging from 1.35 to 8.5 μM in anti-trypanosomal assays) .
Q. How does the sodium carboxylate group influence pharmacokinetic properties compared to ester analogs?
- The sodium salt improves aqueous solubility, critical for in vitro assays (e.g., dissolved in PBS/DMSO mixtures). In contrast, ethyl esters (e.g., ethyl 6-(5-(phenylsulfonamido)pyridin-3-yl)imidazo[1,2-a]pyridine-3-carboxylate) require DMSO for solubilization, which may limit in vivo applications .
Q. What strategies resolve contradictions in reported biological activity data for imidazo[1,2-a]pyridine derivatives?
- Discrepancies in IC values (e.g., PI3Kα vs. Trypanosoma cruzi activity) arise from assay conditions (e.g., ATP concentration, cell lines) . Standardized protocols (e.g., uniform ATP levels at 1 μM) and orthogonal assays (e.g., Western blotting for PI3K/Akt pathway inhibition) are recommended .
Methodological Considerations
Q. How are computational methods integrated into the design of derivatives?
- Density Functional Theory (DFT) optimizes electronic properties (e.g., carboxylate charge distribution) and predicts reactivity . Molecular docking (e.g., with PI3Kα’s ATP-binding pocket) guides substituent selection at C5 and C3 .
Q. What precautions are necessary when handling this compound in biological assays?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
